2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3
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Overview
Description
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is a stable isotope-labeled compound with the molecular formula C3H4D3ClN15NO2 and a molecular weight of 142.56 . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of molecular interactions and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 typically involves the incorporation of deuterium and nitrogen-15 isotopes into the molecular structure. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotopically labeled starting materials and specific reaction conditions to ensure the incorporation of the desired isotopes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. This involves the use of specialized equipment and techniques to handle isotopically labeled compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding oxo compound, reduction may yield a fully reduced amine, and substitution may yield a variety of substituted derivatives .
Scientific Research Applications
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is unique due to its stable isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Amino-3-chloro-N-hydroxy-propanamide: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Cycloserine: An antibiotic that shares structural similarities and is used to treat tuberculosis.
2-Amino-3-chloro-propionohydroxamic acid: Another structurally related compound used in biochemical research.
Properties
IUPAC Name |
2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-DJFSABLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.